
(Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanamide
Übersicht
Beschreibung
(Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a 2,4-difluorophenyl group, a hydroxy group, and a 1,2,4-triazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents under acidic or basic conditions.
Introduction of the 2,4-difluorophenyl group: This step often involves a nucleophilic substitution reaction using a 2,4-difluorobenzyl halide and a suitable nucleophile.
Addition of the hydroxy group: This can be accomplished through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Incorporation of the butanamide moiety: This step typically involves amidation reactions using butanoyl chloride or butanoic anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 2,4-difluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nitric acid, sulfuric acid.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Introduction of nitro or sulfonic acid groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Known for their anticancer and antiviral activities.
γ-Butyrolactones: Exhibiting a broad spectrum of biological activities.
Uniqueness
(Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its 2,4-difluorophenyl group and 1,2,4-triazole ring are particularly noteworthy for their roles in enhancing the compound’s stability and interaction with molecular targets.
Biologische Aktivität
The compound (AlphaR,BetaR)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanamide is a member of the 1,2,4-triazole class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C13H14F2N4OS
- Molecular Weight : 312.34 g/mol
- CAS Number : 170863-34-0
Pharmacological Profile
-
Antifungal Activity :
- Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds within this class can inhibit the growth of various fungal pathogens by disrupting ergosterol synthesis in fungal cell membranes.
- A study demonstrated that related triazole compounds exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values as low as 0.0156 μg/mL .
-
Antibacterial Activity :
- The antibacterial efficacy of triazoles has been explored against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli.
- In vitro tests revealed that certain triazole derivatives achieved MIC values ranging from 1 to 8 μg/mL against various bacterial strains .
-
Anticancer Potential :
- Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells. Cell viability assays conducted on HeLa cells indicated significant growth inhibition when treated with triazole derivatives .
- The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the triazole ring enhance cytotoxic effects against cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, particularly targeting enzymes involved in fungal sterol biosynthesis.
- Cell Membrane Disruption : By altering membrane permeability in microbial cells, these compounds can induce cell death.
- Cytokine Modulation : Some studies have indicated that triazole derivatives can modulate cytokine release in immune cells, impacting inflammation and immune responses .
Case Study 1: Antifungal Efficacy
A recent study evaluated the antifungal activity of several new 1,2,4-triazole derivatives against Candida species. The results showed that compounds with the difluorophenyl substitution exhibited enhanced antifungal potency compared to standard treatments like fluconazole .
Case Study 2: Anticancer Activity
In a laboratory setting, a series of triazole derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that specific structural modifications led to increased apoptosis rates in HeLa cells compared to untreated controls .
Data Summary Table
Eigenschaften
IUPAC Name |
(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O2/c1-8(12(16)20)13(21,5-19-7-17-6-18-19)10-3-2-9(14)4-11(10)15/h2-4,6-8,21H,5H2,1H3,(H2,16,20)/t8-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZNOUGSYGBXCY-ISVAXAHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747625 | |
Record name | (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219872-85-2 | |
Record name | (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.